![molecular formula C13H16ClNO B2808705 9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine CAS No. 1153403-24-7](/img/structure/B2808705.png)
9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
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Description
“9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1153403-24-7 . It has a molecular weight of 237.73 . The IUPAC name for this compound is N-(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-N-cyclopropylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClNO/c14-11-4-1-3-10-12(15-9-6-7-9)5-2-8-16-13(10)11/h1,3-4,9,12,15H,2,5-8H2 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthetic Routes and Structural Properties
SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES explores the synthesis and structural analysis of thiazolidinones, a process that involves the reaction of chloral with substituted anilines. This work could provide insights into synthetic routes and structural analyses relevant to compounds like 9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, highlighting the potential for developing new compounds with unique properties (Issac & Tierney, 1996).
Hepatoprotective and Nephroprotective Activities
A comprehensive review on hepatoprotective and nephroprotective activities of chrysin against various drugs and toxic agents discusses the pharmacological properties of chrysin, a flavonoid with a range of biological activities. The review covers the mechanisms involved in its protective activities against liver and kidney damage, which could be analogous to research avenues for the compound , emphasizing the potential for discovering protective effects against organ damage (Pingili et al., 2019).
Synthetic Utilities of Heterocycles
SYNTHETIC UTILITIES OF O-PHENYLENEDIAMINES SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO〔1,5〕DIAZEPINES
presents methods for synthesizing various heterocycles, showcasing the versatility of o-phenylenediamines in organic synthesis. This research highlights the importance of heterocycles in drug development and could suggest potential pharmaceutical applications for compounds with similar structures (Ibrahim, 2011).
Chemistry and Biological Activity of Benzazepines
Chemistry and biological activity of new 3-benzazepines summarizes experiments on the structure-activity relationships of 3-benzazepines, focusing on their cytotoxic effects and interactions with DNA. This review could be relevant for understanding how structural modifications impact the biological activity of cyclic compounds, offering a foundation for future research on similar compounds (Kawase, Saito, & Motohashi, 2000).
properties
IUPAC Name |
9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-11-4-1-3-10-12(15-9-6-7-9)5-2-8-16-13(10)11/h1,3-4,9,12,15H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOMVGHSUZTXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C(=CC=C2)Cl)OC1)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |
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